Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate

Description

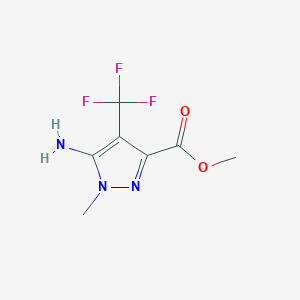

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by a trifluoromethyl group at position 4, an amino group at position 5, and a methyl ester at position 2.

Properties

Molecular Formula |

C7H8F3N3O2 |

|---|---|

Molecular Weight |

223.15 g/mol |

IUPAC Name |

methyl 5-amino-1-methyl-4-(trifluoromethyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C7H8F3N3O2/c1-13-5(11)3(7(8,9)10)4(12-13)6(14)15-2/h11H2,1-2H3 |

InChI Key |

HBWWXZSHQRWCFM-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)OC)C(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The trifluoromethyl group and the ester functionality make it a versatile intermediate in organic synthesis .

Common Reagents and Conditions

Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions include substituted pyrazoles, pyrazole carboxylic acids, and pyrazole alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. Additionally, the ester group can undergo hydrolysis to release the active pyrazole moiety, which can further interact with biological targets .

Comparison with Similar Compounds

Ethyl 5-amino-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 317806-48-7)

- Structure : Differs in the positions of the trifluoromethyl (position 3) and carboxylate groups (position 4).

- Properties : Lower molecular weight (237.18 g/mol vs. ~250–280 g/mol for methyl analogs), higher predicted boiling point (322.7°C), and reduced steric hindrance due to ethyl ester vs. methyl ester .

Methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate (CAS 956392-54-4)

- Structure : Incorporates a triazole-thioether moiety instead of a trifluoromethyl group at position 3.

- Properties: Higher molecular weight (322.27 g/mol) and increased hydrogen-bonding capacity due to the triazole-amino group.

- Applications : Explored in medicinal chemistry for enzyme inhibition, particularly targeting kinases and sulfotransferases .

Corrosion Inhibition

Pyrazole derivatives like N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) exhibit corrosion inhibition efficiencies of 80–90% for carbon steel in HCl. The trifluoromethyl group in Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate may enhance adsorption on metal surfaces due to increased electronegativity, though experimental data are lacking .

Herbicidal Activity

Pyrazole derivatives with 4-(trifluoromethyl)phenyl or 3,4,5-trimethoxyphenyl substituents show moderate herbicidal activity against rape (IC₅₀: 50–100 μM) but weak effects on barnyard grass.

Physicochemical Properties

*Estimated based on analogous structures.

Biological Activity

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate (CAS Number: 1783790-31-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C6H7F3N4O2 |

| Molecular Weight | 195.14 g/mol |

| CAS Number | 1783790-31-7 |

| Structure | Chemical Structure |

Research indicates that methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate exhibits its biological activity through several mechanisms:

- Inhibition of Tubulin Polymerization : Similar to other pyrazole derivatives, this compound has been shown to inhibit tubulin polymerization, which is crucial for cell division. This mechanism leads to cell cycle arrest, particularly in the G2/M phase, making it a candidate for anticancer therapies .

- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Preliminary studies indicate that methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate possesses antibacterial and antibiofilm activities against certain pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate have been explored in various studies:

- Case Study : In vitro assays showed that this compound effectively inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer), with IC50 values ranging from low micromolar to submicromolar concentrations .

| Cell Line | IC50 (µM) | Growth Inhibition (%) |

|---|---|---|

| HeLa | 0.08 | 54.25 |

| HepG2 | 0.12 | 38.44 |

Anti-inflammatory Effects

The compound's anti-inflammatory activity was assessed using LPS-stimulated macrophage models, showing significant inhibition of TNF-alpha release:

| Concentration (mM) | TNF-alpha Inhibition (%) |

|---|---|

| 10 | 97.7 |

This highlights its potential as a therapeutic agent in conditions characterized by excessive inflammation.

Antimicrobial and Antibiofilm Activity

In a study assessing various pyrazole derivatives, methyl 5-amino-1-methyl-4-(trifluoromethyl)-1H-pyrazole-3-carboxylate exhibited promising antibiofilm activity against Staphylococcus aureus and Escherichia coli, indicating its potential utility in treating biofilm-related infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.